Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1258639-20-1
VCID: VC4076511
InChI: InChI=1S/C9H15F2NO3.ClH/c1-2-15-7(13)9(10,11)8(14)3-5-12-6-4-8;/h12,14H,2-6H2,1H3;1H
SMILES: CCOC(=O)C(C1(CCNCC1)O)(F)F.Cl
Molecular Formula: C9H16ClF2NO3
Molecular Weight: 259.68

Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride

CAS No.: 1258639-20-1

VCID: VC4076511

Molecular Formula: C9H16ClF2NO3

Molecular Weight: 259.68

* For research use only. Not for human or veterinary use.

Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride - 1258639-20-1

Description

Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate hydrochloride is a fluorinated organic compound that has garnered significant attention in scientific research due to its unique structural features and potential applications. This compound combines a piperidine ring with a difluoroacetate moiety, which is crucial for its biological interactions and chemical properties.

Synthesis

The synthesis of Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate hydrochloride involves the reaction of 4-hydroxypiperidine with ethyl 2,2-difluoroacetate under basic conditions. This reaction proceeds through nucleophilic substitution, where the hydroxyl group of the piperidine attacks the carbonyl carbon of the difluoroacetate.

Chemical Reactions and Transformations

Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Major Products

Reaction TypeReagentsMajor Products
OxidationKMnO4, CrO32,2-difluoro-2-(4-oxopiperidin-4-yl)acetate
ReductionLiAlH4, NaBH4Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)ethanol
SubstitutionAmines, ThiolsVarious substituted piperidine derivatives

Biological Activity and Potential Applications

Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate hydrochloride exhibits potential biological activities due to its unique structure.

Therapeutic Applications

  • Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties.

  • Neurological Disorders: It may have implications in treating conditions like anxiety or depression by modulating neurotransmitter systems.

  • Antimicrobial Activity: Some studies indicate potential antimicrobial properties against certain bacterial strains.

Research Findings

Study TypeCell Line/ModelConcentrationEffect
In VitroCancer Cells10 µMInhibition of cell proliferation
In VitroMacrophages5 µMReduction in inflammatory markers
In VivoAnimal ModelsVariesReduced symptoms of inflammation and improved neurological function
CAS No. 1258639-20-1
Product Name Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride
Molecular Formula C9H16ClF2NO3
Molecular Weight 259.68
IUPAC Name ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate;hydrochloride
Standard InChI InChI=1S/C9H15F2NO3.ClH/c1-2-15-7(13)9(10,11)8(14)3-5-12-6-4-8;/h12,14H,2-6H2,1H3;1H
Standard InChIKey HICGMPDLABCCNN-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1(CCNCC1)O)(F)F.Cl
Canonical SMILES CCOC(=O)C(C1(CCNCC1)O)(F)F.Cl
PubChem Compound 132372590
Last Modified Apr 15 2024

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